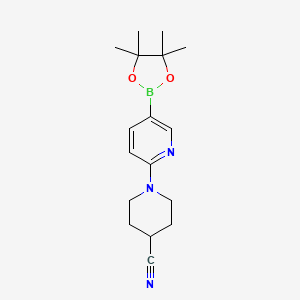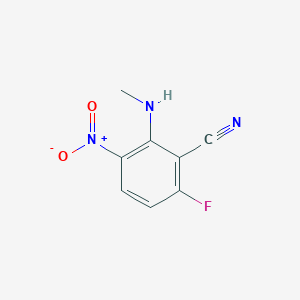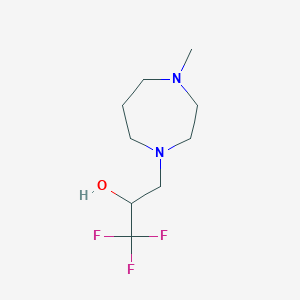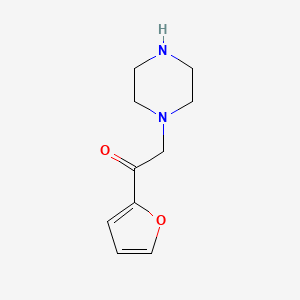
5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Descripción general
Descripción
The compound “5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a benzyloxy group attached, which is an ether and a member of benzenes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the benzyloxy group, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzyloxy group, and a carboxylic acid group. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzyloxy group might undergo reactions typical of ethers, such as cleavage. The carboxylic acid group could participate in typical acid-base reactions, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have reported on the synthesis and characterization of dihydropyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, the microwave-assisted solution phase synthesis of dihydropyrimidine C5 amides and esters shows multifunctionalized derivatives, demonstrating the integration of various high-throughput technologies in their synthesis (Desai, Dallinger, & Kappe, 2006). Similarly, the preparation and resolution of stable dihydropyrimidine carboxylic acids through Biginelli compound reactions further elucidate the synthetic routes and potential for creating enantiomerically pure compounds (Kappe, Uray, Roschger, Lindner, Kratky, & Keller, 1992).
Biological Activities
Research into the biological activities of dihydropyrimidine derivatives has shown promising results in various areas, including antimicrobial and antioxidant activities. Studies on newly synthesized quinazoline-4(3H)-ones derivatives, for example, have shown potent inhibitory action against bacterial strains and significant antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011). Moreover, the synthesis and study of the antimicrobial activity of certain pyrimidine derivatives have demonstrated moderate inhibition against various strains of microorganisms, indicating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anti-Inflammatory and Antitumor Activities
The exploration of anti-inflammatory and antitumor activities of dihydropyrimidine derivatives has also been a focus of scientific research. The synthesis and antitumor activity of specific pyrimidine derivatives, such as BW301U, highlight the compound's potency as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas (Grivsky, Lee, Sigel, Duch, & Nichol, 1980). Additionally, novel thiazolo[3,2‐a]pyrimidines have been synthesized and shown to exhibit potent anti-inflammatory activity, further underscoring the therapeutic potential of these compounds (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-8-14-10(13(17)18)11(12(15)16)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSIUGJQBJJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)




![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)



![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)
![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)